Cas no 2248330-47-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate)

2248330-47-2 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2248330-47-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate
- EN300-6516478
-
- Inchi: 1S/C18H14FNO4/c19-13-10-8-12(9-11-13)4-3-7-16(21)24-20-17(22)14-5-1-2-6-15(14)18(20)23/h1-2,5-6,8-11H,3-4,7H2
- InChI-sleutel: KPXAJQXZYGKEIR-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)CCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
Berekende eigenschappen
- Exacte massa: 327.09068609g/mol
- Monoisotopische massa: 327.09068609g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 63.7Ų
- XLogP3: 3.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516478-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 5.0g |
$618.0 | 2025-03-14 | |
Enamine | EN300-6516478-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 0.1g |
$187.0 | 2025-03-14 | |
Enamine | EN300-6516478-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 0.25g |
$196.0 | 2025-03-14 | |
Enamine | EN300-6516478-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 0.5g |
$204.0 | 2025-03-14 | |
Enamine | EN300-6516478-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 1.0g |
$212.0 | 2025-03-14 | |
Enamine | EN300-6516478-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 2.5g |
$418.0 | 2025-03-14 | |
Enamine | EN300-6516478-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 0.05g |
$178.0 | 2025-03-14 | |
Enamine | EN300-6516478-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate |
2248330-47-2 | 95.0% | 10.0g |
$917.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-fluorophenyl)butanoate Gerelateerde literatuur
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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